Rat CGRP-(8-37)

Description

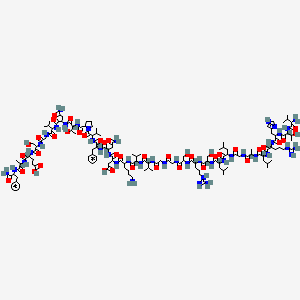

Structure

2D Structure

Properties

Molecular Formula |

C138H224N42O41 |

|---|---|

Molecular Weight |

3127.5 g/mol |

IUPAC Name |

4-[[2-[[2-[[2-[[4-amino-2-[[2-[[1-[2-[[2-[[4-amino-2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]propanoylamino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-phenylpropanoyl]amino]-3-methylbutanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxybutanoyl]amino]-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-5-[[1-[(1-amino-1-oxo-3-phenylpropan-2-yl)amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C138H224N42O41/c1-64(2)46-84(158-99(189)58-152-112(197)72(17)156-119(204)85(47-65(3)4)165-117(202)80(37-29-43-149-137(144)145)160-122(207)88(51-78-55-148-63-155-78)170-135(220)110(75(20)185)179-130(215)104(142)67(7)8)120(205)166-86(48-66(5)6)121(206)173-94(62-183)128(213)161-81(38-30-44-150-138(146)147)118(203)172-92(60-181)114(199)153-56-98(188)151-57-101(191)174-106(69(11)12)133(218)176-107(70(13)14)132(217)163-79(36-27-28-42-139)116(201)169-91(54-103(194)195)124(209)168-89(52-96(140)186)123(208)167-87(50-77-34-25-22-26-35-77)125(210)177-108(71(15)16)136(221)180-45-31-39-95(180)129(214)178-109(74(19)184)134(219)171-90(53-97(141)187)126(211)175-105(68(9)10)131(216)154-59-100(190)159-93(61-182)127(212)162-82(40-41-102(192)193)115(200)157-73(18)113(198)164-83(111(143)196)49-76-32-23-21-24-33-76/h21-26,32-35,55,63-75,79-95,104-110,181-185H,27-31,36-54,56-62,139,142H2,1-20H3,(H2,140,186)(H2,141,187)(H2,143,196)(H,148,155)(H,151,188)(H,152,197)(H,153,199)(H,154,216)(H,156,204)(H,157,200)(H,158,189)(H,159,190)(H,160,207)(H,161,213)(H,162,212)(H,163,217)(H,164,198)(H,165,202)(H,166,205)(H,167,208)(H,168,209)(H,169,201)(H,170,220)(H,171,219)(H,172,203)(H,173,206)(H,174,191)(H,175,211)(H,176,218)(H,177,210)(H,178,214)(H,179,215)(H,192,193)(H,194,195)(H4,144,145,149)(H4,146,147,150) |

InChI Key |

HZKKKBMPFPSSKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCCNC(=N)N)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)N2CCCC2C(=O)NC(C(C)O)C(=O)NC(CC(=O)N)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(CO)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CC3=CC=CC=C3)C(=O)N)NC(=O)CNC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CNC=N4)NC(=O)C(C(C)O)NC(=O)C(C(C)C)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Binding Affinity and Kinetics of Rat CGRP-(8-37) to CGRP Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding characteristics of Rat Calcitonin Gene-Related Peptide-(8-37) (CGRP-(8-37)), a critical antagonist for CGRP receptor studies. The document details its binding affinity and kinetics, outlines common experimental protocols for their determination, and illustrates the pertinent signaling pathways.

Introduction to Rat CGRP-(8-37)

Rat CGRP-(8-37) is a truncated form of the 37-amino acid neuropeptide, α-CGRP. It is a highly selective and competitive antagonist of the CGRP receptor, binding with high affinity without activating the receptor's signaling cascade.[1][2][3] This property makes it an invaluable tool in pharmacological research to investigate the physiological and pathological roles of CGRP, particularly in areas such as migraine, pain, and cardiovascular disease.[2][4] The CGRP receptor itself is a complex of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and a receptor activity-modifying protein 1 (RAMP1).[5]

Binding Affinity of Rat CGRP-(8-37) to CGRP Receptors

The binding affinity of Rat CGRP-(8-37) to CGRP receptors is typically quantified by its equilibrium dissociation constant (Kd), inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). These values are influenced by the experimental system, including the cell type, tissue preparation, and assay conditions.

Quantitative Binding Data Summary

The following table summarizes the reported binding affinity values for Rat CGRP-(8-37) from various studies.

| Parameter | Value (nM) | Cell Line/Tissue | Radioligand | Reference |

| Kd | 5 | Rat L6 Myocytes | [¹²⁵I]-iodohistidyl-CGRP | [6] |

| Kd | 0.5 | Rat L6 Myocytes (Membranes) | [¹²⁵I]-iodohistidyl-CGRP | [6] |

| Kd | 0.9 ± 0.2 | HEK293T cells expressing CLR-RAMP1 | [¹²⁵I-Tyr]CGRP(8–37) | [7] |

| Ki | 8.9 ± 3.1 | HEK293T cells (L24A mutant CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |

| Ki | 10.8 ± 2.2 | HEK293T cells (L34A mutant CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |

| Ki | 9.3 ± 2.8 | HEK293T cells (L24A,L34A mutant CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |

| Ki | 1.4 ± 0.3 | HEK293T cells (wild type CLR) | [¹²⁵I-Tyr]CGRP(8–37) | [7] |

| pKi | <6 | Human SK-N-MC cells | [¹²⁵I]-human αCGRP | [8] |

| pKi | 8.22 | Human SK-N-MC cells | [¹²⁵I]-human αCGRP | [8] |

| IC50 | 14.5 ± 2 | Porcine Lung Membranes | [¹²⁵I]hCGRPα | [9] |

Binding Kinetics of Rat CGRP-(8-37) to CGRP Receptors

The binding kinetics of Rat CGRP-(8-37) describe the rate at which it associates (on-rate, k-on) and dissociates (off-rate, k-off) from the CGRP receptor. These parameters provide a more dynamic understanding of the ligand-receptor interaction than affinity constants alone.

Quantitative Kinetic Data Summary

The following table presents kinetic data for a biotinylated CGRP(8-37) fragment binding to the purified extracellular domain (ECD) of the CLR:RAMP1 complex, as determined by biolayer interferometry (BLI), a technique analogous to Surface Plasmon Resonance (SPR).[10]

| Parameter | Value | Method | Reference |

| k-on (Association Rate) | 6.33 x 10⁴ M⁻¹s⁻¹ | Biolayer Interferometry (BLI) | [10] |

| k-off (Dissociation Rate) | 3.3 s⁻¹ | Biolayer Interferometry (BLI) | [10] |

| KD (Calculated) | 52.2 µM | Biolayer Interferometry (BLI) | [10] |

Experimental Protocols

Radioligand Binding Assay

Radioligand binding assays are a standard method for determining the affinity of a ligand for its receptor.[11]

Objective: To determine the binding affinity (Kd, Ki, or IC50) of Rat CGRP-(8-37) for the CGRP receptor.

Materials:

-

Cell membranes or tissue homogenates expressing CGRP receptors (e.g., from Rat L6 myocytes or transfected HEK293T cells).

-

Radiolabeled CGRP ligand (e.g., [¹²⁵I]-hCGRP or [¹²⁵I-Tyr]CGRP(8–37)).[7]

-

Unlabeled Rat CGRP-(8-37).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂, BSA, and protease inhibitors).

-

Glass fiber filters.

-

Scintillation fluid and a scintillation counter.

Procedure:

-

Membrane Preparation: Homogenize cells or tissues in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.

-

Saturation Binding (to determine Kd of the radioligand):

-

Incubate a fixed amount of membrane protein with increasing concentrations of the radiolabeled CGRP ligand.

-

For each concentration, prepare parallel tubes with an excess of unlabeled CGRP to determine non-specific binding.

-

Incubate at a specific temperature (e.g., 22°C or 37°C) for a time sufficient to reach equilibrium.[6]

-

-

Competition Binding (to determine Ki of Rat CGRP-(8-37)):

-

Incubate a fixed amount of membrane protein with a fixed concentration of the radiolabeled CGRP ligand (typically at or below its Kd).

-

Add increasing concentrations of unlabeled Rat CGRP-(8-37).

-

Incubate to allow for competitive binding to reach equilibrium.

-

-

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to trap the membranes with bound radioligand. Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

For saturation binding, plot specific binding (total binding - non-specific binding) against the radioligand concentration and fit the data to a one-site binding model to determine Kd and Bmax (receptor density).

-

For competition binding, plot the percentage of specific binding against the concentration of Rat CGRP-(8-37) and fit the data to a one-site competition model to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

-

Surface Plasmon Resonance (SPR) or Biolayer Interferometry (BLI)

SPR and BLI are label-free techniques that measure real-time biomolecular interactions, allowing for the determination of both association and dissociation rates.[10][12]

Objective: To determine the on-rate (k-on) and off-rate (k-off) of Rat CGRP-(8-37) binding to the CGRP receptor.

Materials:

-

SPR/BLI instrument and sensor chips (e.g., streptavidin-coated biosensors).

-

Purified, soluble CGRP receptor protein (e.g., the CLR:RAMP1 ECD fusion protein).[10]

-

Biotinylated Rat CGRP-(8-37) for immobilization.

-

Running buffer (e.g., HBS-EP+).

Procedure:

-

Ligand Immobilization: Immobilize biotinylated Rat CGRP-(8-37) onto the surface of a streptavidin-coated sensor chip.

-

Analyte Preparation: Prepare a series of dilutions of the purified CGRP receptor protein in running buffer.

-

Association Phase: Flow the different concentrations of the CGRP receptor protein over the sensor chip surface and monitor the binding response in real-time.

-

Dissociation Phase: Replace the analyte solution with running buffer and monitor the dissociation of the receptor-ligand complex in real-time.

-

Regeneration (if necessary): Inject a regeneration solution to remove any remaining bound analyte from the sensor surface.

-

Data Analysis:

-

Globally fit the association and dissociation curves from the different analyte concentrations to a suitable binding model (e.g., a 1:1 Langmuir binding model).

-

The fitting will yield the association rate constant (k-on) and the dissociation rate constant (k-off).

-

The equilibrium dissociation constant (KD) can be calculated as k-off/k-on.

-

CGRP Receptor Signaling Pathway and Antagonism by CGRP-(8-37)

The CGRP receptor is primarily coupled to the Gαs protein.[5][13] Activation of the receptor by CGRP leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic AMP (cAMP).[13] cAMP then activates Protein Kinase A (PKA), which phosphorylates various downstream targets, leading to cellular responses such as vasodilation.[13]

Rat CGRP-(8-37) acts as a competitive antagonist by binding to the CGRP receptor and preventing the binding of the endogenous CGRP ligand. This blockade inhibits the Gαs-mediated signaling cascade, thereby preventing the production of cAMP and the subsequent downstream effects.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. CGRP 8-37 (rat) | CAS:129121-73-9 | CGRP1 receptor antagonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 4. Calcitonin gene-related peptide receptor antagonist - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. Pharmacological characterization of a receptor for calcitonin gene-related peptide on rat, L6 myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The role of the 8-18 helix of CGRP8-37 in mediating high affinity binding to CGRP receptors; coulombic and steric interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. biorxiv.org [biorxiv.org]

- 11. researchgate.net [researchgate.net]

- 12. A novel CGRP-neutralizing Spiegelmer attenuates neurogenic plasma protein extravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

The Structure-Activity Relationship of Truncated CGRP Peptides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide with potent vasodilatory effects, playing a significant role in the pathophysiology of migraine.[1][2][3] The CGRP receptor is a complex heterodimer, consisting of the calcitonin receptor-like receptor (CLR), a G-protein coupled receptor, and the receptor activity-modifying protein 1 (RAMP1).[1][4][5] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of truncated CGRP peptides, which have been instrumental in understanding CGRP receptor pharmacology and in the development of CGRP antagonists.

CGRP Receptor Binding and Activation: The Two-Domain Model

The interaction of CGRP with its receptor is described by a "two-domain model".[1][3] This model proposes a two-step binding process:

-

Affinity Trap: The C-terminal region of the CGRP peptide first binds with high affinity to the extracellular domain (ECD) of the CLR/RAMP1 complex. This initial interaction acts as an "affinity trap," increasing the local concentration of the peptide at the receptor.[1][3]

-

Receptor Activation: This high local concentration facilitates the interaction of the N-terminal region of CGRP (specifically the disulfide-bridged ring between Cys2 and Cys7) with the transmembrane domain (TMD) of the receptor, leading to a conformational change and subsequent activation of intracellular signaling pathways.[1][2][6]

This model is crucial for understanding why N-terminally truncated CGRP peptides act as antagonists. While they can still bind to the receptor via their C-terminal fragment, they lack the N-terminal domain necessary for receptor activation.[1][2]

Structure-Activity Relationship of Truncated CGRP Peptides

Truncation of the CGRP peptide at either the N-terminus or C-terminus has profound effects on its biological activity.

N-Terminal Truncation: The Advent of Antagonists

The most well-characterized truncated CGRP peptide is CGRP(8-37) , which lacks the first seven amino acids. This fragment is a potent and selective competitive antagonist of the CGRP receptor.[1][2][7] It binds to the receptor with high affinity but is unable to induce a biological response, effectively blocking the action of full-length CGRP.[1][2][3] The antagonist activity of CGRP(8-37) and similar N-terminally truncated peptides provides strong evidence for the two-domain binding model.[1][3]

Further truncations from the N-terminus have been explored. For instance, CGRP(12-37) has also been shown to have antagonist properties.[1]

C-Terminal Truncation: Impact on Affinity and Potency

The C-terminal region of CGRP is critical for high-affinity binding to the receptor.[8][9] Truncations from the C-terminus generally lead to a significant loss of potency. For example, h-alpha-CGRP(1-35) and h-alpha-CGRP(1-34) show a markedly reduced ability to elicit biological responses compared to the full-length peptide.[10] Even the removal of the last two amino acids results in a marked decrease in activity.[8][9] This highlights the importance of the C-terminal amide and the overall integrity of this region for effective receptor interaction.

Quantitative Analysis of Truncated CGRP Peptide Activity

The following tables summarize the binding affinities and functional potencies of various truncated CGRP peptides from published literature. It is important to note that experimental conditions can vary between studies, potentially affecting the absolute values.

Table 1: Binding Affinity of Truncated CGRP Peptides

| Peptide | Preparation | Radioligand | Kd (nM) | IC50 (nM) | Ki (nM) | Reference |

| h-alpha-CGRP | SK-N-MC cells, Rat brain membranes | 125I-hCGRP | High affinity (nM range) | [11] | ||

| CGRP(8-37) | SK-N-MC cells | 125I-hCGRP | 5 (calculated Kd) | 0.5 | 1.3 | [1][12] |

| CGRP(8-37) | Porcine lung, SK-N-MC membranes | 125I-hCGRP(8-37) | High and low affinity sites observed | [12] | ||

| ssCGRP(8-37) | COS-7 cells (Nluc-CLR:RAMP1) | ssCGRP(8-37)-TAMRA | 0.5 | [6][13] | ||

| CGRP(27-37) | COS-7 cells (Nluc-CLR:RAMP1) | CGRP(27-37)*-TAMRA | 1000 | [6][13] | ||

| ssCGRP(27-37) | COS-7 cells (Nluc-CLR:RAMP1) | ssCGRP(27-37)-TAMRA | 0.5 | [6][13] |

Table 2: Functional Potency of Truncated CGRP Peptides

| Peptide | Assay | Tissue/Cell Line | EC50 (nM) | pA2 | Reference |

| h-alpha-CGRP | Amylase secretion | Dispersed guinea pig pancreatic acini | 7.7 | [10] | |

| h-alpha-CGRP | Relaxation of rat mesenteric artery | Rat mesenteric artery | 2.9 | [10] | |

| h-alpha-CGRP(1-35) | Relaxation of rat mesenteric artery | Rat mesenteric artery | >1000 | [10] | |

| CGRP(8-37) | cAMP accumulation (antagonist) | SK-N-MC cells | Potent antagonist | [11] | |

| CGRP(8-37) | cAMP accumulation (antagonist) | Dissociated rat spinal cord cells | 7.63 ± 0.44 | [14][15] | |

| BIBN4096BS (olcegepant) | cAMP accumulation (antagonist) | Dissociated rat spinal cord cells | 8.40 ± 0.30 | [14][15] |

Experimental Protocols

Peptide Synthesis

Truncated CGRP peptides are typically synthesized using Merrifield's solid-phase peptide synthesis (SPPS) methodology.[10] Following synthesis, peptides are purified by methods such as gel filtration, cation-exchange chromatography, and semi-preparative reversed-phase high-performance liquid chromatography (RP-HPLC). The final products are characterized by amino acid analysis, mass spectrometry, and tryptic digestion to confirm their identity and purity.[10]

Receptor Binding Assays

These assays are performed to determine the affinity of truncated peptides for the CGRP receptor. A common method is a competitive radioligand binding assay.

-

Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the CGRP receptor (e.g., SK-N-MC cells, COS-7 cells transfected with CLR and RAMP1).[12][13]

-

Incubation: A fixed concentration of a radiolabeled CGRP ligand (e.g., 125I-hCGRP) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled truncated peptide.[12][16]

-

Separation: Bound and free radioligand are separated, typically by rapid filtration through glass fiber filters or by centrifugation.[12][17]

-

Detection: The amount of radioactivity bound to the membranes is quantified using a gamma counter.

-

Data Analysis: Competition binding curves are generated, and IC50 values (the concentration of unlabeled peptide that inhibits 50% of specific radioligand binding) are calculated. Ki (inhibitory constant) values can be derived from the IC50 values using the Cheng-Prusoff equation.[16]

Functional Assays: cAMP Accumulation

These assays measure the ability of truncated peptides to act as agonists or antagonists by quantifying the production of cyclic adenosine monophosphate (cAMP), a key second messenger in the CGRP signaling pathway.

-

Cell Culture: Cells expressing the CGRP receptor (e.g., SK-N-MC, CHO-K1, or transfected COS-7 cells) are cultured in appropriate media.[6][16][18]

-

Stimulation: For antagonist testing, cells are pre-incubated with the truncated peptide for a defined period before being stimulated with a known concentration of CGRP. For agonist testing, cells are directly stimulated with the truncated peptide. These incubations are typically performed in the presence of a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.[6][19]

-

Cell Lysis: After stimulation, the cells are lysed to release intracellular cAMP.

-

cAMP Measurement: The concentration of cAMP in the cell lysate is determined using various methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or homogenous time-resolved fluorescence (HTRF) assays.[18][20]

-

Data Analysis: For agonists, concentration-response curves are generated to determine the EC50 (the concentration that produces 50% of the maximal response). For antagonists, the ability of the peptide to shift the concentration-response curve of CGRP to the right is used to calculate the pA2 value, a measure of antagonist potency.[14][15]

Visualizations

CGRP Signaling Pathway

Caption: CGRP signaling pathway.

Experimental Workflow for CGRP Antagonist Screening

Caption: Workflow for CGRP antagonist screening.

CGRP Truncation and Receptor Interaction

Caption: CGRP truncation and receptor interaction.

Conclusion

The study of truncated CGRP peptides has been fundamental to our understanding of CGRP receptor pharmacology. N-terminally truncated fragments, particularly CGRP(8-37), have served as invaluable tools as competitive antagonists, confirming the two-domain model of receptor activation. Conversely, C-terminal truncations have highlighted the critical role of this region in receptor binding affinity. The quantitative data and experimental methodologies outlined in this guide provide a comprehensive resource for researchers in the field, facilitating further investigation into the intricate structure-activity relationships of CGRP and the development of novel therapeutics for migraine and other CGRP-related disorders.

References

- 1. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Inhibition of Calcitonin Gene-Related Peptide Function: A Promising Strategy for Treating Migraine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. skemman.is [skemman.is]

- 4. droracle.ai [droracle.ai]

- 5. scienceofmigraine.com [scienceofmigraine.com]

- 6. Characterization of the Two-Domain Peptide Binding Mechanism of the Human CGRP Receptor for CGRP and the Ultrahigh Affinity ssCGRP Variant - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. Structure-activity relationship of human calcitonin-gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure-activity relationship of human calcitonin-gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and biological activity of C-terminally truncated fragments of human alpha-calcitonin gene-related peptide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of two truncated forms of human calcitonin-gene related peptide: implications for receptor classification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. CGRP receptor activity in mice with global expression of human receptor activity modifying protein 1 - PMC [pmc.ncbi.nlm.nih.gov]

- 17. research.aston.ac.uk [research.aston.ac.uk]

- 18. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 19. bpsbioscience.com [bpsbioscience.com]

- 20. assets.fishersci.com [assets.fishersci.com]

Methodological & Application

Application Notes and Protocols for In Vivo Administration of Rat CGRP-(8-37) in Pain Models

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in the transmission of pain signals, particularly in the context of migraine and other chronic pain conditions. The truncated form of CGRP, CGRP-(8-37), acts as a selective and competitive antagonist at the CGRP receptor.[1][2][3] By blocking the action of endogenous CGRP, CGRP-(8-37) has been investigated as a potential therapeutic agent for alleviating pain. These application notes provide detailed protocols for the in vivo administration of rat CGRP-(8-37) in various rodent pain models, summarizing key quantitative data and visualizing experimental workflows.

I. Quantitative Data Summary

The following tables summarize the effective doses and administration details of rat CGRP-(8-37) in different pain models as reported in the literature.

Table 1: Intrathecal (i.t.) Administration of CGRP-(8-37) in Rat Pain Models

| Pain Model | Rat Strain | CGRP-(8-37) Dose | Vehicle | Key Findings | Reference |

| Chronic Central Neuropathic Pain (Spinal Hemisection) | Sprague-Dawley | 1, 5, 10, 50 nM in 10 µL | Artificial Cerebrospinal Fluid (aCSF) | Dose-dependent alleviation of mechanical and thermal allodynia. 50 nM was the most efficacious dose. Onset of action was 10 minutes with a duration of 20 minutes. | [1][2] |

| Inflammatory Pain (Carrageenan-induced) | Sprague-Dawley | 10 nmol | Saline | Significant bilateral increase in hindpaw withdrawal latency to thermal and mechanical stimuli. | [4] |

| Formalin-induced Nociception | Not Specified | 2.5 nmol in 10 µL | Saline | No significant effect on formalin-induced c-Fos expression. | [5] |

| Substance P-induced Hyperalgesia | Not Specified | 5 nmol, 10 nmol | Not Specified | Reversed Substance P-induced decrease in withdrawal latency and increased response latency compared to baseline. | [2] |

Table 2: Other Routes of Administration of CGRP-(8-37) in Rat Pain Models

| Pain Model | Rat Strain | Route of Administration | CGRP-(8-37) Dose | Vehicle | Key Findings | Reference |

| Osteoarthritis (MIA and MMT models) | Sprague-Dawley | Local (unspecified) | 5, 10 µ g/100 µL | Saline | Dose-dependently inhibited mechanical responses of joint nociceptors. Increased mechanical thresholds in MIA-treated rats. | [6] |

| Inflammatory Pain (CFA-induced) | Sprague-Dawley | Intra-Anterior Cingulate Cortex (ACC) | 1 nmol | 0.9% Saline | Attenuated CGRP-induced antinociception. | [7][8] |

| Neuropathic Pain (Spared Nerve Injury) | Not Specified | Intrathecal | 1 µg | Saline | Small but significant effect on mechanical hypersensitivity in female mice 24h post-injection. | [9] |

II. Experimental Protocols

Protocol 1: Intrathecal Administration of CGRP-(8-37) in a Rat Model of Chronic Central Neuropathic Pain

This protocol is adapted from a study investigating the effects of CGRP-(8-37) on mechanical and thermal allodynia following spinal cord injury.[1][2]

1. Materials:

-

Rat CGRP-(8-37) peptide

-

Artificial Cerebrospinal Fluid (aCSF)

-

Male Sprague-Dawley rats

-

PE-10 tubing for intrathecal catheterization

-

Surgical instruments for laminectomy

-

Hamilton syringe (10 µL)

-

Behavioral testing equipment (von Frey filaments, radiant heat source)

2. Methods:

-

Animal Model:

-

Anesthetize adult male Sprague-Dawley rats.

-

Perform a spinal hemisection at the T13 spinal segment. Sham-operated animals undergo the same surgical procedure without the hemisection.

-

Implant an externally accessible PE-10 intrathecal catheter with the tip terminating at the T13 level.

-

Allow animals to recover for 4 weeks to develop stable mechanical and thermal allodynia.

-

-

Drug Preparation:

-

Dissolve rat CGRP-(8-37) in aCSF to prepare stock solutions.

-

On the day of the experiment, dilute the stock solution with aCSF to final concentrations of 1, 5, 10, and 50 nM.

-

-

Drug Administration:

-

Gently restrain the rat.

-

Connect a 10 µL Hamilton syringe to the externalized intrathecal catheter.

-

Administer a 10 µL volume of the CGRP-(8-37) solution or vehicle (aCSF) just prior to the behavioral testing session.

-

-

Behavioral Assessment:

-

Mechanical Allodynia: Measure the paw withdrawal threshold using von Frey filaments applied to the plantar surface of the hindpaws.

-

Thermal Allodynia: Measure the paw withdrawal latency to a radiant heat source.

-

Assess behavioral responses at baseline (pre-drug) and at various time points post-injection (e.g., 10, 20, 30, 60 minutes) to determine the onset and duration of the effect.

-

Protocol 2: Systemic (Intraperitoneal) Administration of CGRP-(8-37) for Migraine-like Pain Models

While the provided search results focus more on central and local administration for somatic pain, systemic administration has been used to study migraine-like pain.[10]

1. Materials:

-

Rat α-CGRP-(8-37)

-

Sterile 0.9% Saline (vehicle)

-

Male or female rats (strain as per experimental design)

-

30-gauge insulin syringes

-

Behavioral testing equipment for assessing sensory hypersensitivities (e.g., light aversion test, acoustic startle response).

2. Methods:

-

Drug Preparation:

-

Dissolve rat α-CGRP-(8-37) in sterile 0.9% saline to the desired concentration (e.g., to achieve a final dose of 0.1 mg/kg).

-

Ensure the solution is well-dissolved and at room temperature before injection.

-

-

Drug Administration:

-

Weigh the animal to determine the precise injection volume.

-

Administer the CGRP-(8-37) solution or vehicle via intraperitoneal (i.p.) injection using a 30-gauge insulin syringe. An injection volume of approximately 100 µL is typical for mice, and this can be adjusted for rats based on weight.[10]

-

-

Behavioral Assessment:

-

Acclimatize the animals to the testing environment.

-

Perform behavioral testing approximately 20-25 minutes after the i.p. injection.[10]

-

Assess for changes in sensory hypersensitivities, such as light-aversive behaviors or exaggerated acoustic startle responses.

-

III. Visualizations

Diagram 1: CGRP Signaling Pathway in Pain Transmission

Caption: CGRP signaling pathway in nociception and its antagonism by CGRP-(8-37).

Diagram 2: Experimental Workflow for Intrathecal CGRP-(8-37) Administration

Caption: Workflow for intrathecal CGRP-(8-37) administration and behavioral testing.

Diagram 3: Logical Relationship of CGRP-(8-37) Action in Pain Models

Caption: Logical flow of CGRP-(8-37)'s mechanism of action in pain states.

References

- 1. Alleviation of mechanical and thermal allodynia by CGRP(8-37) in a rodent model of chronic central pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Effects of calcitonin gene-related peptide-(8-37) on withdrawal responses in rats with inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijms.sums.ac.ir [ijms.sums.ac.ir]

- 6. Peripheral Calcitonin Gene-Related Peptide Receptor Activation and Mechanical Sensitization of the Joint in Rat Models of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of Calcitonin Gene-Related Peptide in Nociceptive Modulationin Anterior Cingulate Cortex of Naïve Rats and Rats With Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Role of Calcitonin Gene-Related Peptide in Nociceptive Modulationin Anterior Cingulate Cortex of Naïve Rats and Rats With Inflammatory Pain [frontiersin.org]

- 9. A Female-Specific Role for Calcitonin Gene-Related Peptide (CGRP) in Rodent Pain Models | Journal of Neuroscience [jneurosci.org]

- 10. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols for Intracerebroventricular (ICV) Administration of Rat CGRP-(8-37) in Migraine Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a well-established neuropeptide implicated in the pathophysiology of migraine. Its release from trigeminal neurons contributes to the vasodilation of cranial blood vessels and neurogenic inflammation, key events in migraine attacks. Consequently, blocking the CGRP pathway presents a promising therapeutic strategy. Rat CGRP-(8-37), a truncated form of CGRP, acts as a selective antagonist at the CGRP receptor, making it a valuable tool for investigating the role of central CGRP signaling in migraine models.[1] Intracerebroventricular (ICV) administration allows for the direct delivery of CGRP-(8-37) to the central nervous system, bypassing the blood-brain barrier and enabling the study of its effects on centrally-mediated migraine-like symptoms.

These application notes provide detailed protocols for the ICV administration of Rat CGRP-(8-37) in rat models of migraine, including surgical procedures, drug preparation, and behavioral assessments.

Key Applications

-

Investigating the role of central CGRP receptors in migraine-like behaviors: ICV administration of CGRP-(8-37) can be used to determine the extent to which centrally located CGRP receptors contribute to nociceptive behaviors such as mechanical allodynia and thermal hyperalgesia.

-

Evaluating the efficacy of novel CGRP antagonists: The protocols described can be adapted to test the central activity of new CGRP receptor antagonists.

-

Elucidating the mechanisms of action of existing and novel migraine therapies: By combining ICV CGRP-(8-37) with other pharmacological agents, researchers can dissect the signaling pathways involved in migraine.

Experimental Protocols

Protocol 1: Stereotaxic Surgery for Intracerebroventricular (ICV) Cannulation in Rats

This protocol details the surgical implantation of a guide cannula into the lateral ventricle of a rat for subsequent ICV injections.

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Anesthetic (e.g., ketamine/xylazine cocktail, isoflurane)

-

Stereotaxic apparatus

-

Guide cannula (22-gauge) and dummy cannula

-

Surgical drill with a fine burr

-

Bone screws

-

Dental cement

-

Surgical instruments (scalpel, forceps, etc.)

-

Antiseptic solution and sterile saline

-

Analgesics for post-operative care

Procedure:

-

Anesthetize the rat using an approved anesthetic protocol.

-

Shave the scalp and secure the animal in the stereotaxic apparatus.

-

Apply antiseptic solution to the surgical area.

-

Make a midline incision on the scalp to expose the skull.

-

Identify and clean the bregma and lambda landmarks.

-

Using the stereotaxic coordinates for the lateral ventricle (e.g., Anteroposterior: -0.8 mm from bregma; Mediolateral: ±1.5 mm from midline; Dorsoventral: -3.5 mm from the skull surface), mark the drilling site.

-

Drill a small hole at the marked location, being careful not to damage the underlying dura mater.

-

Implant 3-4 small bone screws into the skull to serve as anchors for the dental cement.

-

Carefully lower the guide cannula to the predetermined depth.

-

Secure the cannula to the skull and anchor screws using dental cement.

-

Insert a dummy cannula into the guide cannula to prevent blockage.

-

Suture the scalp incision around the cannula implant.

-

Administer post-operative analgesics and allow the animal to recover for at least one week before any experiments. House rats individually to prevent damage to the implant.

Protocol 2: Intracerebroventricular (ICV) Injection of Rat CGRP-(8-37)

This protocol describes the preparation and administration of Rat CGRP-(8-37) into the lateral ventricle of a cannulated rat.

Materials:

-

Rat CGRP-(8-37) peptide

-

Sterile, pyrogen-free artificial cerebrospinal fluid (aCSF) or saline for reconstitution

-

Injection cannula (e.g., 28-gauge) connected to a Hamilton syringe via polyethylene tubing

-

Cannulated rat

Procedure:

-

Drug Preparation:

-

Reconstitute Rat CGRP-(8-37) in sterile aCSF or saline to the desired stock concentration.

-

Further dilute the stock solution to the final injection concentration. Recommended doses for ICV administration to antagonize CGRP-induced effects can range from 1 to 10 nmol per rat, delivered in a volume of 2-5 µL.

-

-

Injection Procedure:

-

Gently restrain the rat.

-

Remove the dummy cannula from the guide cannula.

-

Insert the injection cannula, which should extend slightly beyond the tip of the guide cannula, into the guide cannula.

-

Infuse the CGRP-(8-37) solution slowly over 1-2 minutes.

-

Leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.

-

Withdraw the injection cannula and replace the dummy cannula.

-

Return the rat to its home cage and monitor for any adverse reactions.

-

Protocol 3: Assessment of Migraine-Like Behaviors

This protocol describes the induction of migraine-like mechanical hypersensitivity using nitroglycerin (NTG) and its assessment using von Frey filaments.[2][3]

Materials:

-

Nitroglycerin (NTG) solution (e.g., 10 mg/mL in saline/alcohol/propylene glycol)

-

Von Frey filaments of varying forces

-

Testing apparatus (e.g., elevated mesh platform)

-

Cannulated rats

Procedure:

-

Habituation: Acclimate the rats to the testing environment and procedure for several days before the experiment.

-

Baseline Measurement: Determine the baseline paw withdrawal threshold (PWT) for each rat by applying von Frey filaments to the plantar surface of the hind paw in ascending order of force. The threshold is the lowest force that elicits a brisk withdrawal response.

-

Induction of Migraine Model: Administer NTG (e.g., 10 mg/kg, intraperitoneally) to induce a state of hypersensitivity.

-

ICV CGRP-(8-37) Administration: At a predetermined time point after NTG administration (e.g., 30 minutes), administer ICV CGRP-(8-37) or vehicle as described in Protocol 2.

-

Behavioral Assessment: Measure the PWT at various time points after ICV injection (e.g., 15, 30, 60, and 120 minutes) to assess the effect of CGRP-(8-37) on NTG-induced mechanical allodynia.

This protocol is adapted from mouse models to assess light-aversive behavior in rats as a surrogate for photophobia.[1][4]

Materials:

-

Light/dark box apparatus

-

Light source with adjustable intensity

-

Video tracking software

-

Cannulated rats

Procedure:

-

Habituation: Acclimate the rats to the light/dark box for several days prior to testing. This involves placing the rat in the apparatus and allowing free exploration for a set period.

-

ICV Administration: Administer ICV CGRP (to induce photophobia) or a combination of CGRP and CGRP-(8-37) (to test for antagonism). A control group should receive vehicle.

-

Behavioral Testing:

-

Place the rat in the center of the light compartment of the box.

-

Record the animal's behavior for a set duration (e.g., 10-15 minutes).

-

Key parameters to measure include:

-

Time spent in the light and dark compartments.

-

Latency to first enter the dark compartment.

-

Number of transitions between compartments.

-

-

-

Data Analysis: Compare the behavioral parameters between the different treatment groups. A significant increase in time spent in the dark compartment following CGRP administration is indicative of photophobia. Reversal of this effect by CGRP-(8-37) would suggest a central mechanism.

Data Presentation

Table 1: Effect of ICV Rat CGRP-(8-37) on NTG-Induced Mechanical Allodynia

| Treatment Group | Dose (nmol, ICV) | Baseline PWT (g) | PWT post-NTG + Vehicle (g) | PWT post-NTG + CGRP-(8-37) (g) | % Reversal of Allodynia |

| Vehicle | - | 14.5 ± 1.2 | 4.2 ± 0.8 | 4.5 ± 0.9 | 0% |

| CGRP-(8-37) | 1 | 14.8 ± 1.5 | 4.0 ± 0.7 | 6.8 ± 1.1* | 27% |

| CGRP-(8-37) | 5 | 14.2 ± 1.3 | 4.5 ± 0.9 | 10.5 ± 1.4** | 62% |

| CGRP-(8-37) | 10 | 14.6 ± 1.1 | 4.1 ± 0.6 | 13.8 ± 1.6*** | 92% |

*Data are presented as mean ± SEM. PWT = Paw Withdrawal Threshold. *p<0.05, **p<0.01, ***p<0.001 compared to NTG + Vehicle group. *% Reversal is calculated relative to the difference between baseline and post-NTG + Vehicle PWT.

Table 2: Effect of ICV Rat CGRP-(8-37) on CGRP-Induced Photophobia

| Treatment Group | Dose (nmol, ICV) | Time in Dark (seconds) | Latency to Dark (seconds) | Transitions |

| Vehicle | - | 180 ± 25 | 45 ± 8 | 12 ± 2 |

| CGRP | 5 | 450 ± 30 | 15 ± 4 | 5 ± 1*** |

| CGRP + CGRP-(8-37) | 5 + 10 | 220 ± 28## | 38 ± 7## | 10 ± 2## |

*Data are presented as mean ± SEM for a 10-minute test. ***p<0.001 compared to Vehicle group. ##p<0.01 compared to CGRP group.

Visualizations

Caption: CGRP signaling pathway and the antagonistic action of CGRP-(8-37).

Caption: Experimental workflow for ICV CGRP-(8-37) administration in a rat migraine model.

References

Rat CGRP-(8-37) application in primary cell culture experiments

Introduction

Rat Calcitonin Gene-Related Peptide-(8-37) (CGRP-(8-37)) is a C-terminal fragment of CGRP and functions as a highly selective and potent competitive antagonist of the CGRP receptor.[1][2] CGRP is a 37-amino acid neuropeptide that plays a significant role in vasodilation, neurogenic inflammation, and pain transmission, particularly in conditions like migraine.[3][4] The CGRP receptor is a heterodimer composed of the calcitonin receptor-like receptor (CLR) and a receptor activity-modifying protein 1 (RAMP1).[3] CGRP-(8-37) binds to this receptor complex but fails to activate it, thereby blocking the downstream signaling initiated by the endogenous CGRP ligand.[2][5]

In primary cell culture, Rat CGRP-(8-37) is an invaluable tool for elucidating the physiological roles of CGRP. It is widely used to investigate CGRP-mediated signaling pathways, primarily the adenylyl cyclase/cAMP pathway, and to study cellular responses in various primary cell types, including neurons (especially trigeminal ganglion neurons), smooth muscle cells, and osteoblasts.[6][7][8] Its application allows researchers to confirm the specificity of CGRP-induced effects and to probe the functional consequences of CGRP receptor blockade in a controlled in vitro environment.

CGRP Signaling and Antagonism by CGRP-(8-37)

Calcitonin Gene-Related Peptide (CGRP) mediates its biological effects by binding to a G protein-coupled receptor. This binding activates the associated Gs alpha subunit, which in turn stimulates adenylyl cyclase to increase the intracellular concentration of cyclic AMP (cAMP). This second messenger then activates downstream effectors like Protein Kinase A (PKA) to produce a cellular response. Rat CGRP-(8-37) competitively inhibits the initial step of this cascade by occupying the CGRP binding site on the receptor complex without initiating a signal.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Alpha-Calcitonin Gene Related Peptide: New Therapeutic Strategies for the Treatment and Prevention of Cardiovascular Disease and Migraine [frontiersin.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Calcitonin Gene-Related Peptide-Mediated Enhancement of Purinergic Neuron/Glia Communication by the Algogenic Factor Bradykinin in Mouse Trigeminal Ganglia from Wild-Type and R192Q Cav2.1 Knock-In Mice: Implications for Basic Mechanisms of Migraine Pain | Journal of Neuroscience [jneurosci.org]

- 8. researchgate.net [researchgate.net]

Determining the Antagonistic Potency of Rat CGRP-(8-37) In Vitro: An Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that plays a significant role in various physiological processes, including vasodilation and nociception.[1][2] Its actions are mediated through the CGRP receptor, a complex of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[1][3] Rat CGRP-(8-37), a truncated form of the native peptide, acts as a competitive antagonist at the CGRP receptor, making it a valuable tool for studying CGRP signaling and a potential therapeutic agent.[2][4] This application note provides a detailed protocol for determining the dose-response curve and antagonistic potency (IC50) of Rat CGRP-(8-37) in vitro using a cell-based cyclic adenosine monophosphate (cAMP) assay.

CGRP Receptor Signaling Pathway

The binding of CGRP to its receptor primarily activates the Gαs protein, which in turn stimulates adenylyl cyclase (AC) to increase intracellular cAMP levels.[1][3][5] This elevation in cAMP activates Protein Kinase A (PKA), leading to the phosphorylation of downstream targets and subsequent cellular responses.[1][5] CGRP receptor activation can also lead to increased intracellular calcium release.[1][2] Rat CGRP-(8-37) competitively inhibits the binding of CGRP to its receptor, thereby blocking these downstream signaling events.[2]

Caption: CGRP Receptor Signaling Pathway.

Quantitative Data Summary

The following table summarizes the antagonistic potency of Rat CGRP-(8-37) as reported in various in vitro studies. The IC50 value represents the concentration of the antagonist required to inhibit 50% of the maximal response induced by an agonist. The pA2 value is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift in the concentration-response curve of an agonist.

| Cell Line | Assay Type | Agonist | Rat CGRP-(8-37) Potency | Reference |

| SK-N-MC | cAMP Accumulation | human αCGRP | pA2 = 7.81 | [6] |

| Dissociated Rat Spinal Cord Cells | cAMP Accumulation | rCGRPα | pA2 = 7.63 ± 0.44 | [7] |

| Rat 2 Cells | cAMP Accumulation | rat Adrenomedullin | pA2 = 6.72 ± 0.06 | [6] |

| HEK293T-RAMP1 | Radioligand Binding | [125I-Tyr]CGRP(8–37) | - | [8] |

Experimental Protocol: In Vitro Dose-Response Curve Determination for Rat CGRP-(8-37)

This protocol describes a competitive inhibition assay to determine the IC50 value of Rat CGRP-(8-37) by measuring its ability to inhibit CGRP-induced cAMP accumulation in a suitable cell line (e.g., SK-N-MC or HEK293 cells stably expressing the CGRP receptor).

Materials and Reagents

-

Cell Line: Human neuroblastoma SK-N-MC cells or HEK293 cells stably expressing the rat CGRP receptor.

-

Cell Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Agonist: Rat α-CGRP (Calcitonin Gene-Related Peptide).

-

Antagonist: Rat CGRP-(8-37).

-

Assay Buffer: Hank's Balanced Salt Solution (HBSS) supplemented with 1 mg/mL Bovine Serum Albumin (BSA) and 20 mM HEPES.

-

Phosphodiesterase Inhibitor: 3-isobutyl-1-methylxanthine (IBMX).

-

cAMP Assay Kit: A commercially available kit for measuring cAMP levels (e.g., ELISA, HTRF, or fluorescence-based).

-

96-well cell culture plates.

Experimental Workflow

Caption: Experimental Workflow for IC50 Determination.

Detailed Methodology

-

Cell Culture and Seeding:

-

Culture the chosen cell line in the recommended medium at 37°C in a humidified atmosphere with 5% CO2.

-

The day before the experiment, seed the cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

-

-

Preparation of Reagents:

-

Prepare stock solutions of Rat α-CGRP and Rat CGRP-(8-37) in an appropriate solvent (e.g., sterile water or DMSO) and store at -20°C or -80°C.

-

On the day of the experiment, prepare serial dilutions of Rat CGRP-(8-37) in assay buffer. The concentration range should be chosen to span the expected IC50 value.

-

Prepare a solution of Rat α-CGRP in assay buffer at a concentration that elicits approximately 80% of its maximal response (EC80). This concentration should be predetermined in a separate agonist dose-response experiment.

-

Prepare the assay buffer containing the phosphodiesterase inhibitor IBMX (e.g., at a final concentration of 1 mM) to prevent the degradation of cAMP.[8][9]

-

-

Assay Procedure:

-

Wash the cell monolayer gently with pre-warmed assay buffer.

-

Add the serial dilutions of Rat CGRP-(8-37) or vehicle (for control and maximal stimulation wells) to the respective wells.

-

Pre-incubate the plate at 37°C for a specified time (e.g., 20-30 minutes).[8][10]

-

Add the prepared Rat α-CGRP solution (at EC80 concentration) to all wells except the baseline control wells (which receive only assay buffer).

-

Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).[10][11]

-

-

cAMP Measurement:

-

Terminate the reaction and lyse the cells according to the instructions of the chosen cAMP assay kit.

-

Measure the intracellular cAMP concentration using the assay kit's protocol.

-

Data Analysis

-

Calculate Percent Inhibition:

-

Determine the percentage of inhibition for each concentration of Rat CGRP-(8-37) using the following formula:

-

Where:

-

cAMP with antagonist is the cAMP level in the presence of both agonist and antagonist.

-

Baseline cAMP is the cAMP level in the absence of both agonist and antagonist.

-

Maximal cAMP is the cAMP level in the presence of the agonist alone.

-

-

-

Generate Dose-Response Curve:

-

Plot the percent inhibition against the logarithm of the Rat CGRP-(8-37) concentration.

-

-

Determine IC50:

-

Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value, which is the concentration of the antagonist that produces 50% inhibition.

-

Conclusion

This application note provides a comprehensive guide for determining the in vitro dose-response curve and antagonistic potency of Rat CGRP-(8-37). The detailed protocol for the cAMP assay, along with the summary of existing quantitative data, offers a solid foundation for researchers investigating the pharmacology of the CGRP receptor system. Adherence to these methodologies will ensure the generation of robust and reproducible data for drug discovery and pharmacological research.

References

- 1. researchgate.net [researchgate.net]

- 2. Calcitonin gene-related peptide receptor independently stimulates 3',5'-cyclic adenosine monophosphate and Ca2+ signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. CGRP cellular pathway [pfocr.wikipathways.org]

- 4. selleckchem.com [selleckchem.com]

- 5. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A comparison of the actions of BIBN4096BS and CGRP8–37 on CGRP and adrenomedullin receptors expressed on SK-N-MC, L6, Col 29 and Rat 2 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Characterization and effects on cAMP accumulation of adrenomedullin and calcitonin gene-related peptide (CGRP) receptors in dissociated rat spinal cord cell culture - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of specific calcitonin-like receptor residues important for calcitonin gene-related peptide high affinity binding - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A novel CGRP-neutralizing Spiegelmer attenuates neurogenic plasma protein extravasation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Preclinical characterization of an active immunotherapy targeting calcitonin gene-related peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. glpbio.com [glpbio.com]

Application of Rat CGRP-(8-37) in Models of Osteoarthritis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osteoarthritis (OA) is a degenerative joint disease characterized by chronic pain, inflammation, and degradation of articular cartilage. Calcitonin gene-related peptide (CGRP) is a neuropeptide implicated in pain transmission and neurogenic inflammation, with elevated levels observed in arthritic joints.[1][2] Rat CGRP-(8-37), a selective antagonist of the CGRP receptor, has emerged as a valuable tool for investigating the role of CGRP in OA pathogenesis and as a potential therapeutic agent for OA-related pain.[3][4] These application notes provide a comprehensive overview of the use of Rat CGRP-(8-37) in preclinical rodent models of osteoarthritis, complete with detailed experimental protocols, quantitative data summaries, and visual diagrams of the underlying mechanisms and workflows.

Mechanism of Action

In osteoarthritis, CGRP is released from sensory nerve fibers and contributes to peripheral sensitization, a key mechanism underlying chronic pain.[5][6] CGRP exerts its effects by binding to a receptor complex composed of the calcitonin receptor-like receptor (CLR) and receptor activity-modifying protein 1 (RAMP1).[7] This binding activates downstream signaling cascades, primarily through Gαs proteins, leading to increased cyclic AMP (cAMP) and activation of Protein Kinase A (PKA).[2] This signaling pathway ultimately results in the sensitization of nociceptors, making them more responsive to painful stimuli.[5] Rat CGRP-(8-37) acts as a competitive antagonist at the CGRP receptor, blocking the binding of endogenous CGRP and thereby inhibiting its downstream effects.[3] This blockade has been shown to reverse the mechanical sensitization of joint nociceptors in rat models of OA.[8][9]

Key Applications in Osteoarthritis Models

-

Investigation of Pain Mechanisms: Rat CGRP-(8-37) is instrumental in elucidating the contribution of CGRP to pain and hypersensitivity in OA.[6][10]

-

Evaluation of Therapeutic Potential: By mitigating pain behaviors in animal models, Rat CGRP-(8-37) serves as a proof-of-concept for CGRP receptor antagonism as a therapeutic strategy for OA pain.[6][9]

-

Study of Neurogenic Inflammation: The antagonist can be used to explore the role of CGRP in promoting inflammation within the joint capsule and synovium.[5][11]

Data Presentation

Table 1: Effect of Rat CGRP-(8-37) on Mechanical Sensitization of Joint Nociceptors in Rat OA Models

| Experimental Model | Treatment | Dose | Route of Administration | Outcome Measure | Result | Reference |

| MIA-induced OA | Rat CGRP-(8-37) | 5 and 10 µg | Close intra-arterial | Mechanically evoked responses of knee joint afferents | Significantly inhibited responses (p=0.0001) | [12] |

| MIA-induced OA | Rat CGRP-(8-37) | 10 µg | Close intra-arterial | Mechanical thresholds of joint nociceptors | Significantly increased lowered thresholds (p<0.05) | [8] |

| MMT-induced OA | Rat CGRP-(8-37) | 5 and 10 µg | Close intra-arterial | Mechanically evoked responses of joint afferents | Significantly inhibited responses (p<0.0001) | [8][9] |

| Spinal Hemisection (Chronic Central Pain Model) | Rat CGRP-(8-37) | 1, 5, 10, 50 nM | Intrathecal | Mechanical and thermal allodynia | Dose-dependent alleviation of allodynia (p<0.05) | [1][13] |

Table 2: Effect of Rat CGRP-(8-37) on Synovial Blood Flow in Rat Knee Joints

| Experimental Condition | Treatment | Dose | Route of Administration | Outcome Measure | Result | Reference |

| Normal Knee Joint | Rat CGRP-(8-37) | 7.5 nmol | Topical | Synovial blood flow | Fall in blood flow (-28.8 +/- 4.6%) | [14] |

| Normal Knee Joint | Rat CGRP-(8-37) | 15 nmol | Topical | Synovial blood flow | Marked and prolonged fall in blood flow (-35.6 +/- 9.3%) | [14] |

| Normal Knee Joint | Rat CGRP-(8-37) | 15 nmol | Intra-articular | Synovial blood flow | Significant fall in blood flow (-15.5 +/- 5.8%) | [14][15] |

Experimental Protocols

Protocol 1: Induction of Osteoarthritis using Monoiodoacetate (MIA) in Rats

This protocol describes the chemical induction of osteoarthritis in the rat knee joint, a widely used model that mimics the cartilage degradation and pain-like behaviors seen in human OA.[10]

Materials:

-

Male Sprague-Dawley rats (150-200 g)

-

Monoiodoacetate (MIA)

-

Sterile saline (0.9%)

-

Isoflurane or other suitable anesthetic

-

Insulin syringes with 28-30 gauge needles

Procedure:

-

Anesthetize the rat using isoflurane or another appropriate anesthetic.

-

Shave the hair around the left knee joint.

-

Clean the injection site with an antiseptic solution.

-

Flex the knee and insert a 28-30 gauge needle through the patellar ligament into the intra-articular space.

-

Inject 50 µL of MIA solution (e.g., 2 mg in 50 µL of sterile saline) into the joint space. A control group should receive an injection of 50 µL of sterile saline.

-

Withdraw the needle and allow the animal to recover from anesthesia.

-

Monitor the animal for any adverse effects. Pain-related behaviors typically develop within a few days and peak around 2-3 weeks post-injection.

Protocol 2: Administration of Rat CGRP-(8-37) and Assessment of Pain Behavior

This protocol outlines the administration of the CGRP antagonist and the subsequent evaluation of its effect on mechanical allodynia.

Materials:

-

Rat CGRP-(8-37)

-

Vehicle (e.g., sterile saline or artificial cerebrospinal fluid)

-

Hamilton syringes or other suitable microinjection apparatus

-

Von Frey filaments for assessing mechanical sensitivity

Procedure for Intrathecal (i.t.) Administration:

-

For chronic studies, implant an intrathecal catheter prior to OA induction.

-

Habituate the rat to the testing environment and equipment.

-

Establish a baseline measurement of mechanical sensitivity using von Frey filaments to determine the paw withdrawal threshold.

-

Administer Rat CGRP-(8-37) (e.g., 1-50 nM in a 10 µL volume) or vehicle via the intrathecal catheter.[1][13]

-

Assess the paw withdrawal threshold at various time points post-injection (e.g., 15, 30, 60, 120 minutes) to determine the effect of the antagonist.

Procedure for Close Intra-arterial (i.a.) Administration:

-

Anesthetize the rat.

-

Expose the femoral artery and cannulate it for close intra-arterial drug administration to the knee joint.

-

Record the baseline activity of knee joint afferents in response to mechanical stimulation.

-

Administer Rat CGRP-(8-37) (e.g., 5-10 µg in 100 µL saline) via the arterial cannula.[12]

-

Continuously record the afferent activity to measure the effect of the antagonist on nociceptor sensitization.

Protocol 3: Histological Assessment of Joint Damage

This protocol provides a method for evaluating the extent of cartilage and bone damage in the OA joint.

Materials:

-

Formalin (10%)

-

Decalcifying solution (e.g., EDTA)

-

Paraffin wax

-

Microtome

-

Glass slides

-

Safranin O-Fast Green or Hematoxylin and Eosin (H&E) stains

-

Microscope

Procedure:

-

At the end of the experiment, euthanize the rats and dissect the knee joints.

-

Fix the joints in 10% formalin for 48 hours.

-

Decalcify the joints in a suitable decalcifying solution until the bones are soft.

-

Process the tissues and embed them in paraffin wax.

-

Section the paraffin blocks using a microtome (e.g., 5 µm sections).

-

Mount the sections on glass slides and stain with Safranin O-Fast Green to visualize cartilage proteoglycans or H&E for general morphology.

-

Score the histological sections for cartilage degradation, bone remodeling, and synovitis using established scoring systems such as the Mankin or OARSI scores.[16]

Mandatory Visualizations

Caption: CGRP signaling pathway in pain and inflammation.

Caption: General experimental workflow for studying Rat CGRP-(8-37) in OA models.

References

- 1. glpbio.com [glpbio.com]

- 2. Frontiers | Calcitonin gene-related peptide is a key neurotransmitter in the neuro-immune axis [frontiersin.org]

- 3. Role of Calcitonin Gene-Related Peptide in Nociceptive Modulationin Anterior Cingulate Cortex of Naïve Rats and Rats With Inflammatory Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 4. selleckchem.com [selleckchem.com]

- 5. Calcitonin gene-related peptide in the joint: contributions to pain and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Osteoarthritis pain mechanisms: Basic studies in animal models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. CGRP Regulates Nucleus Pulposus Cell Apoptosis and Inflammation via the MAPK/NF-κB Signaling Pathways during Intervertebral Disc Degeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Peripheral Calcitonin Gene-Related Peptide Receptor Activation and Mechanical Sensitization of the Joint in Rat Models of Osteoarthritis Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Peripheral calcitonin gene-related peptide receptor activation and mechanical sensitization of the joint in rat models of osteoarthritis pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | The Pharmacology of Pain Associated With the Monoiodoacetate Model of Osteoarthritis [frontiersin.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Alleviation of mechanical and thermal allodynia by CGRP(8-37) in a rodent model of chronic central pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Modulation of synovial blood flow by the calcitonin gene-related peptide (CGRP) receptor antagonist, CGRP(8-37) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Modulation of synovial blood flow by the calcitonin gene-related peptide (CGRP) receptor antagonist, CGRP(8–37) - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The rat osteoarthritis bone score for histological pathology relevant to human bone marrow lesions and pain - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Gastric Motility with Rat CGRP-(8-37) in Conscious Rats: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for investigating the role of Rat Calcitonin Gene-Related Peptide (CGRP)-(8-37) in gastric motility in conscious rats. CGRP-(8-37) is a potent and specific antagonist of the CGRP1 receptor, making it a critical tool for elucidating the physiological and pathophysiological functions of CGRP in the gastrointestinal tract.

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a neuropeptide known to have significant inhibitory effects on gastric acid secretion and motility.[1] The C-terminal fragment, CGRP-(8-37), acts as a competitive antagonist at CGRP1 receptors, effectively blocking the actions of endogenous or exogenously administered CGRP.[2] This makes it an invaluable pharmacological tool for studying the involvement of CGRP in the regulation of gastric functions, such as gastric emptying.[3] These protocols are designed for studies in conscious rats to avoid the confounding effects of anesthesia on gastrointestinal physiology.[4]

Data Summary

The following tables summarize the quantitative data from key studies investigating the effects of Rat CGRP-(8-37) on gastric motility in conscious rats.

| Treatment Group | Route of Administration | Dose | Gastric Emptying (%) | Reference |

| Vehicle | Intravenous (IV) | - | 46.4 ± 3.9 | [2] |

| α-CGRP | Intravenous (IV) | 0.5 µg | 26.5 ± 5.8 | [2] |

| CGRP-(8-37) | Intravenous (IV) | 15 µg | No significant effect | [2] |

| CGRP-(8-37) + α-CGRP | Intravenous (IV) | 15 µg + 0.5 µg | Complete prevention of α-CGRP inhibitory effect | [2] |

| Cholecystokinin-8 (CCK) | Intravenous (IV) | 0.25 µg | 47% delay | [2] |

| CGRP-(8-37) + CCK | Intravenous (IV) | 15 µg + 0.25 µg | No modification of CCK-induced delay | [2] |

Table 1: Effect of Intravenous Rat CGRP-(8-37) on α-CGRP-Induced Inhibition of Gastric Emptying. Data are presented as mean ± SEM.

| Treatment Group | Route of Administration | Dose | Gastric Emptying (%) | Reference |

| Vehicle | Intracisternal (IC) | - | 60.8 ± 8.9 | [5] |

| α-CGRP | Intracisternal (IC) | 150 pmol | 17.8 ± 5.5 | [5] |

| Adrenomedullin (AM) | Intracisternal (IC) | 150 pmol | 18.6 ± 5.1 | [5] |

| CGRP-(8-37) | Intracisternal (IC) | 15 µg | No significant effect | [5][6][7] |

| CGRP-(8-37) | Intracisternal (IC) | 30 µg | No significant effect | [5][6][7] |

| CGRP-(8-37) (15 µg) + α-CGRP (150 pmol) | Intracisternal (IC) | - | 28.5 ± 3.9 (Nonsignificant attenuation) | [5] |

| CGRP-(8-37) (30 µg) + α-CGRP (150 pmol) | Intracisternal (IC) | - | 67.9 ± 12.1 (Complete reversal) | [5] |

| CGRP-(8-37) (15 µg) + AM (150 pmol) | Intracisternal (IC) | - | 35.6 ± 8.0 (Nonsignificant attenuation) | [5] |

| CGRP-(8-37) (30 µg) + AM (150 pmol) | Intracisternal (IC) | - | 65.4 ± 12.2 (Complete reversal) | [5] |

Table 2: Effect of Intracisternal Rat CGRP-(8-37) on α-CGRP- and Adrenomedullin-Induced Inhibition of Gastric Emptying. Data are presented as mean ± SEM.

Experimental Protocols

This section provides detailed methodologies for key experiments involving the investigation of gastric motility with Rat CGRP-(8-37) in conscious rats.

Protocol 1: Intravenous Administration and Gastric Emptying Measurement

This protocol is adapted from studies investigating the peripheral effects of CGRP and CGRP-(8-37) on gastric emptying.[2]

1. Animal Model:

-

Male Sprague-Dawley rats (200-250 g).

-

House animals individually with free access to food and water, maintaining a 12-hour light/dark cycle.

-

Fast rats for 24 hours before the experiment, with free access to water.

2. Materials:

-

Rat α-CGRP

-

Rat CGRP-(8-37)

-

Vehicle (e.g., saline)

-

Phenol Red solution (non-nutrient, non-absorbable marker)

-

Sodium Hydroxide (NaOH) for stomach tissue homogenization.

-

Trichloroacetic acid (TCA) for protein precipitation.

-

Spectrophotometer

3. Experimental Procedure:

-

Drug Administration:

-

Administer Rat CGRP-(8-37) (e.g., 15 µg) or vehicle intravenously via the tail vein.

-

Subsequently, administer Rat α-CGRP (e.g., 0.5 µg) or vehicle intravenously.

-

-

Gastric Emptying Assay (Phenol Red Method):

-

Immediately after drug administration, administer a known volume (e.g., 1.5 mL) of Phenol Red solution orally via gavage.

-

After a set time (e.g., 20 minutes), euthanize the rats by CO2 asphyxiation.

-

Clamp the pylorus and cardia to prevent leakage of stomach contents.

-

Carefully dissect the stomach, and homogenize it in a known volume of NaOH.

-

Add TCA to the homogenate to precipitate proteins.

-

Centrifuge the mixture and add NaOH to the supernatant to develop the color.

-

Measure the absorbance of the supernatant using a spectrophotometer at 560 nm.

-

Calculate the percentage of gastric emptying using the following formula:

-

Gastric Emptying (%) = (1 - (Amount of Phenol Red recovered from the stomach / Average amount of Phenol Red in stomachs of 0-minute control rats)) * 100

-

-

Protocol 2: Intracisternal Administration and Gastric Emptying Measurement

This protocol is for investigating the central effects of CGRP and CGRP-(8-37) on gastric motility.[5][6][7][8]

1. Animal Model and Surgical Preparation:

-

Male Wistar rats (200-300 g).[9]

-

For intracisternal (IC) injections, implant a permanent cannula into the cisterna magna under anesthesia several days before the experiment to allow for recovery.

-

House animals individually and fast for 24 hours before the experiment with free access to water.

2. Materials:

-

Rat α-CGRP

-

Vehicle (e.g., saline with 0.1% BSA)[9]

-

Methylcellulose solution (e.g., 1.5% in water with Phenol Red as a marker)

-

Other materials as listed in Protocol 1.

3. Experimental Procedure:

-

Drug Administration:

-

Gastric Emptying Assay:

-

10 minutes after the IC injections, administer the methylcellulose solution containing Phenol Red orally.[5]

-

After 20 minutes, euthanize the rats and measure gastric emptying as described in Protocol 1.

-

Visualizations

Signaling Pathways and Experimental Workflows

Caption: Peripheral CGRP signaling pathway in gastric motility.

Caption: Central CGRP and Adrenomedullin signaling pathway.

Caption: Gastric emptying experimental workflow diagram.

References

- 1. Calcitonin Gene-Related Peptide Systemic Effects: Embracing the Complexity of Its Biological Roles—A Narrative Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Immunoneutralization suggests that calcitonin gene related peptide regulates gastric emptying in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biorxiv.org [biorxiv.org]

- 5. academic.oup.com [academic.oup.com]

- 6. academic.oup.com [academic.oup.com]

- 7. Central action of adrenomedullin to inhibit gastric emptying in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Central nervous system action of calcitonin gene-related peptide to inhibit gastric emptying in the conscious rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

Application Notes and Protocols: ELISA-Based Detection of CGRP Release Inhibition by Rat CGRP-(8-37)

Audience: Researchers, scientists, and drug development professionals.

Introduction

Calcitonin Gene-Related Peptide (CGRP) is a 37-amino acid neuropeptide that is widely expressed in the central and peripheral nervous systems.[1] It is a potent vasodilator and is implicated in a variety of physiological processes, including pain transmission, inflammation, and cardiovascular regulation.[1][2][3] The release of CGRP from sensory nerve terminals, particularly in the trigeminal system, is a key event in the pathophysiology of migraine.[1][4] Consequently, blocking CGRP signaling has emerged as a promising therapeutic strategy for the treatment of migraine.

Rat CGRP-(8-37) is a truncated form of CGRP that acts as a highly selective and potent antagonist of the CGRP receptor.[5][6][7] By competitively binding to the CGRP receptor, Rat CGRP-(8-37) inhibits the downstream signaling cascade initiated by endogenous CGRP.[2][5] This inhibitory action makes it a valuable tool for studying the physiological roles of CGRP and for screening potential therapeutic agents that target the CGRP pathway.

This document provides detailed protocols for an Enzyme-Linked Immunosorbent Assay (ELISA)-based method to quantify the release of CGRP from cultured primary sensory neurons and to evaluate the inhibitory effect of Rat CGRP-(8-37) on this release.

Principle of the Assay

This application note describes a method to measure the inhibition of stimulated CGRP release from cultured rat trigeminal ganglion (TG) neurons. The experimental workflow involves three main stages:

-

Cell Culture and Stimulation: Primary TG neurons are isolated from rats and cultured. CGRP release is then stimulated by applying a depolarizing agent, such as high potassium chloride (KCl), or a specific sensory neuron activator, like capsaicin.[8][9][10]

-

Inhibition with Rat CGRP-(8-37): To assess the inhibitory activity of Rat CGRP-(8-37), cultured neurons are pre-incubated with varying concentrations of the antagonist before stimulation.

-

Quantification of CGRP by ELISA: The amount of CGRP released into the cell culture supernatant is quantified using a competitive or sandwich ELISA. In a competitive ELISA, a known amount of labeled CGRP competes with the CGRP in the sample for binding to a limited number of anti-CGRP antibody-coated wells. The signal is inversely proportional to the amount of CGRP in the sample. In a sandwich ELISA, the CGRP in the sample is captured by an antibody coated on the plate and then detected by a second, labeled antibody. The signal is directly proportional to the amount of CGRP.[3][11][12][13]

Data Presentation

Table 1: Pharmacological Properties of Rat CGRP-(8-37)

| Parameter | Value | Species/System | Reference |

| Receptor Target | CGRP1 Receptor | Multiple | [14] |

| Action | Antagonist | Multiple | [5][6][7] |

| pA2 value | 7.2 - 7.7 | Guinea-pig atrium | [14] |

| pA2 value | 7.63 ± 0.44 | Rat spinal cord cells | [15] |

| IC50 (cAMP inhibition) | Micromolar concentrations | Rat-2 fibroblasts | [16] |

Table 2: Representative Data for Inhibition of Capsaicin-Induced CGRP Release by Rat CGRP-(8-37)

| Rat CGRP-(8-37) [µM] | CGRP Release (pg/mL) (Mean ± SD) | % Inhibition |

| 0 (vehicle) | 500 ± 45 | 0 |

| 0.01 | 425 ± 38 | 15 |

| 0.1 | 275 ± 30 | 45 |

| 1 | 110 ± 15 | 78 |

| 10 | 55 ± 8 | 89 |

| IC50 | ~0.15 µM |

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results may vary depending on the experimental conditions.

Experimental Protocols

Materials and Reagents

-

Rat CGRP-(8-37) (Tocris, R&D Systems, or equivalent)

-

CGRP ELISA Kit (Abcam, Cloud-Clone Corp., RayBiotech, or equivalent)[11][12][13]

-

Primary rat trigeminal ganglion (TG) neurons

-

Neurobasal medium supplemented with B27, L-glutamine, and penicillin/streptomycin

-

Poly-D-lysine and laminin-coated cell culture plates

-

Capsaicin or Potassium Chloride (KCl)

-

HEPES-buffered saline (HBS)

-

Microplate reader capable of measuring absorbance at 450 nm[13]

Protocol 1: Culture of Primary Rat Trigeminal Ganglion (TG) Neurons

-

Isolate trigeminal ganglia from neonatal or adult rats following approved animal welfare protocols.

-

Enzymatically and mechanically dissociate the ganglia to obtain a single-cell suspension.

-

Plate the neurons on poly-D-lysine and laminin-coated multi-well plates at a suitable density.

-

Culture the neurons in supplemented Neurobasal medium at 37°C in a humidified incubator with 5% CO2.

-

Allow the neurons to mature for at least 3-5 days before conducting the CGRP release assay.

Protocol 2: Capsaicin-Induced CGRP Release and Inhibition by Rat CGRP-(8-37)

-

Prepare stock solutions of capsaicin (e.g., 10 mM in DMSO) and Rat CGRP-(8-37) (e.g., 1 mM in water or appropriate buffer).

-

On the day of the experiment, wash the cultured TG neurons gently three times with pre-warmed HEPES-buffered saline (HBS).[8]

-

Prepare serial dilutions of Rat CGRP-(8-37) in HBS to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10 µM). Include a vehicle control (HBS with the same final concentration of DMSO as the capsaicin solution).

-

Pre-incubate the cells with the different concentrations of Rat CGRP-(8-37) or vehicle for 20-30 minutes at 37°C.

-

Prepare the capsaicin stimulation solution in HBS at the desired final concentration (e.g., 100 nM - 1 µM).[10][19]

-

Add the capsaicin stimulation solution to the wells (except for the basal release control wells, which receive HBS only) and incubate for 10-20 minutes at 37°C.[8]

-

Carefully collect the supernatant from each well. To prevent CGRP degradation, immediately add a protease inhibitor cocktail to the collected samples.[17][18]

-

Centrifuge the samples to pellet any cellular debris and transfer the clear supernatant to a new tube.

-

Samples can be assayed immediately or stored at -80°C for later analysis.

Protocol 3: Quantification of CGRP by ELISA

-

Bring all ELISA kit reagents, standards, and samples to room temperature before use.

-

Prepare the CGRP standard curve according to the kit manufacturer's instructions.

-

Add standards, control, and unknown samples to the appropriate wells of the anti-CGRP antibody-coated microplate.

-

Follow the specific incubation times and washing steps as outlined in the ELISA kit protocol.[11][12][13][20] Typical steps involve the addition of a biotinylated detection antibody, followed by a streptavidin-HRP conjugate.

-

Add the TMB substrate solution and incubate in the dark until a color change is observed.[11][12][13]

-

Stop the reaction by adding the stop solution. The color will change from blue to yellow.

-